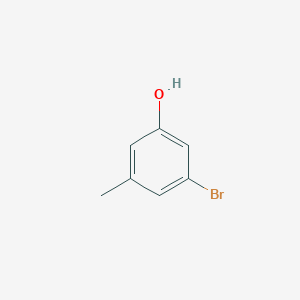

3-Bromo-5-methylphenol

Overview

Description

3-Bromo-5-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is known for its distinct chemical properties and applications. This compound is often used in various chemical reactions and has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (m-cresol). The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process ensures high yield and purity of the product, which is essential for its subsequent applications in various industries.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dehalogenated products or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Dehalogenated phenols or other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Biological Activities

3-Bromo-5-methylphenol exhibits various biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial and antifungal properties, making it valuable for developing new antimicrobial agents.

- Anticancer Activity : Research has shown that derivatives of bromophenols, including this compound, can inhibit cell growth in various human cancer cell lines. For example, it has been reported to induce mitochondrial apoptosis in cancer cells and inhibit tumor angiogenesis .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several bromophenols on human cancer cell lines. This compound demonstrated significant inhibition against human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cells, indicating its potential as an anticancer agent.

Industrial Applications

The compound is utilized in several industrial processes:

- Intermediate for Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Dyes and Specialty Chemicals : The compound is also used in manufacturing dyes and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Methylphenol (m-cresol): A precursor in the synthesis of 3-Bromo-5-methylphenol.

4-Bromo-3-methylphenol: Another brominated derivative with different substitution patterns.

2-Bromo-5-methylphenol: A positional isomer with bromine at a different location on the aromatic ring.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its position-specific bromine atom makes it suitable for targeted chemical reactions and applications that other isomers may not efficiently perform.

Biological Activity

3-Bromo-5-methylphenol (CAS No. 74204-00-5) is a brominated phenolic compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on the biological properties of this compound, emphasizing its potential applications in medicinal chemistry.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrO |

| Molecular Weight | 187.034 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 249.3 ± 20.0 °C |

| Melting Point | 61-62 °C |

These properties suggest that this compound is a stable compound suitable for various chemical reactions and applications in pharmaceuticals .

Antimicrobial Properties

Research indicates that brominated phenols, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various bromophenols against a range of pathogenic bacteria, suggesting their potential as natural preservatives or therapeutic agents against infections .

Enzyme Inhibition

One of the most promising aspects of this compound is its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The inhibition constants (Ki) for this compound against these enzymes have been reported to be competitive, with values indicating strong binding affinity:

- hCA I : Ki values ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM

- hCA II : Ki values ranging from 1.63 ± 0.11 to 15.05 ± 1.07 nM

- AChE : Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM

These findings suggest that this compound could be explored for therapeutic applications in treating conditions such as glaucoma and neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

- Anticancer Activity : A study isolated several bromophenolic compounds from marine algae, including derivatives similar to this compound, which demonstrated anticancer properties by inducing apoptosis in cancer cell lines .

- Antidiabetic Effects : Another investigation reported that bromophenols could inhibit aldose reductase, an enzyme implicated in diabetic complications, thereby suggesting potential benefits for diabetic patients .

- Toxicological Considerations : While exploring its biological activities, it is crucial to consider the toxicological profile of brominated compounds. Studies have shown that organohalogens can bioaccumulate and may pose health risks due to endocrine disruption and potential carcinogenicity . Thus, further pharmacological studies are warranted to establish safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-methylphenol in laboratory settings?

- Methodology : Direct bromination of 5-methylphenol using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acid catalysts (e.g., FeBr₃). Optimization of reaction temperature (typically 0–50°C) and solvent polarity (e.g., dichloromethane or acetic acid) is critical to control regioselectivity . Alternative routes may involve halogen exchange or substitution reactions, though cost and scalability should be evaluated .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic proton environments and substituent effects (e.g., deshielding from bromine).

- X-ray Crystallography : For definitive solid-state conformation analysis, as demonstrated for structurally related brominated phenols .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) and detect byproducts .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles.

- Ensure local exhaust ventilation to minimize inhalation risks.

- Store at 0–6°C in amber glass to prevent degradation, and avoid contact with oxidizing agents .

- Refer to SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How do bromine and methyl substituents influence the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density distribution and local kinetic-energy density. This reveals bromine’s electron-withdrawing effect (-I) and the methyl group’s electron-donating (+I) impact on aromatic ring reactivity .

- Hammett Constants : Quantify substituent effects on reaction rates in electrophilic aromatic substitution (e.g., nitration or sulfonation) .

Q. What are the challenges in resolving contradictory data on the regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- Comparative Kinetic Studies : Monitor reaction intermediates via time-resolved UV-Vis or mass spectrometry to identify competing pathways.

- Computational Mechanistic Analysis : Use DFT to map energy barriers for different coupling pathways (e.g., Suzuki vs. Buchwald-Hartwig) .

- Isotopic Labeling : Track bromine displacement using ⁸¹Br NMR to clarify steric vs. electronic dominance .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodology :

- Functionalization : Introduce trifluoromethyl or boronic acid groups via palladium-catalyzed coupling (e.g., Miyaura borylation) for drug candidate libraries .

- Biological Assays : Evaluate derivatives for antibacterial or enzyme inhibition activity using microplate assays (e.g., MIC determination against S. aureus) .

Q. What advanced techniques are suitable for studying the environmental persistence of this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products in simulated environmental matrices (e.g., soil or water).

- Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (LC₅₀/EC₅₀) .

Q. Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from impurities in starting materials or incomplete bromination. Mitigate via pre-purification of 5-methylphenol and strict moisture control .

- Divergent Reactivity in Cross-Coupling : Conflicting regioselectivity in Sonogashira couplings could stem from solvent polarity effects. Polar aprotic solvents (DMF) favor para-substitution, while non-polar solvents (toluene) enhance meta-selectivity .

Properties

IUPAC Name |

3-bromo-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUYBYTUBWJBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505632 | |

| Record name | 3-Bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74204-00-5 | |

| Record name | 3-Bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.